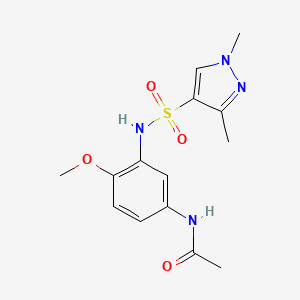

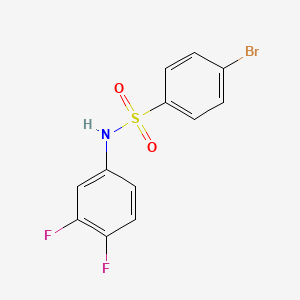

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

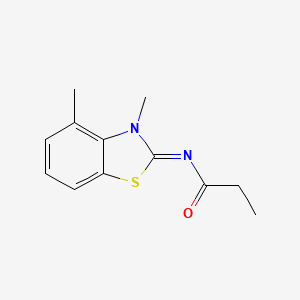

4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8BrF2NO2S . It has an average mass of 348.163 Da and a monoisotopic mass of 346.942719 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is often used to further calculate the molecular structure, and the results are generally consistent with the X-ray diffraction results . DFT can also be used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Scientific Research Applications

Photodynamic Therapy Applications

4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide derivatives have been explored in the context of photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibited promising properties as photosensitizers, including high singlet oxygen quantum yield, which is crucial for the effectiveness of Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Benzenesulfonamides, including derivatives of this compound, have been investigated for their potential in inhibiting certain enzymes. Gul et al. (2016) synthesized various 4-(2-substituted hydrazinyl)benzenesulfonamides and studied their inhibitory effects on human carbonic anhydrase I and II. These enzymes are significant in many physiological processes, and their inhibition can have therapeutic implications (Gul et al., 2016).

Catalytic Activity in Asymmetric Alkylation

Sulfonamide derivatives, including those structurally related to this compound, have shown potential in catalyzing asymmetric alkylation reactions. Itsuno, Yamamoto, and Takata (2014) demonstrated the use of 4-(bromomethyl)benzenesulfonamides in the quaternization of cinchonidine, resulting in compounds with highly enantioselective catalytic activity. This has implications in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals (Itsuno, Yamamoto, & Takata, 2014).

Sulfonamide-Sulfonimide Tautomerism

The study of sulfonamide derivatives also extends to understanding their tautomeric forms. Branowska et al. (2022) synthesized new 1,2,4-triazine-containing sulfonamide derivatives, including a compound structurally related to this compound. Their research provided insights into sulfonamide-sulfonimide tautomerism, which is significant in understanding the chemical behavior and potential applications of these compounds (Branowska et al., 2022).

properties

IUPAC Name |

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQJJFDBYSQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2941396.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2941400.png)

![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2941403.png)

![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941405.png)

![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)